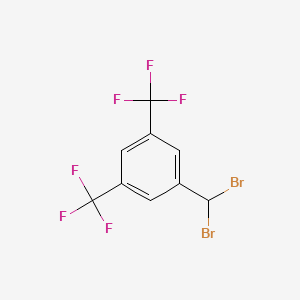
3,5-Bis(trifluoromethyl)benzal bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Bis(trifluoromethyl)benzal bromide is an organic compound with the molecular formula C9H5BrF6. It is known for its unique chemical structure, which includes two trifluoromethyl groups attached to a benzene ring, along with a bromomethyl group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
准备方法
Synthetic Routes and Reaction Conditions
3,5-Bis(trifluoromethyl)benzal bromide can be synthesized through a multi-step process. One common method involves the reduction of 3,5-bis(trifluoromethyl)benzaldehyde to 3,5-bis(trifluoromethyl)benzyl alcohol, followed by bromination to obtain the final product . The detailed steps are as follows:
Reduction: Dissolve 3,5-bis(trifluoromethyl)benzaldehyde in methanol, cool the solution in an ice bath, and add sodium borohydride (NaBH4) slowly. Stir the mixture at room temperature for 2 hours. Evaporate the solvent and extract the product with ethyl acetate.
Bromination: Dissolve 3,5-bis(trifluoromethyl)benzyl alcohol in toluene, cool the solution in an ice bath, and add triphenylphosphine (PPh3) and carbon tetrabromide (CBr4). Stir the mixture for 2 hours, filter through diatomaceous earth, and evaporate the solvent.
化学反应分析
Types of Reactions
3,5-Bis(trifluoromethyl)benzal bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under controlled conditions.
Major Products
科学研究应用
3,5-Bis(trifluoromethyl)benzal bromide has several applications in scientific research:
作用机制
The mechanism of action of 3,5-bis(trifluoromethyl)benzal bromide involves its reactivity with nucleophiles due to the presence of the bromomethyl group. This group is highly reactive and can be easily substituted by various nucleophiles, leading to the formation of new compounds. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a valuable reagent in organic synthesis .
相似化合物的比较
Similar Compounds
3,5-Di(trifluoromethyl)benzyl bromide: Similar structure but lacks the bromomethyl group, making it less reactive in substitution reactions.
4-(Trifluoromethyl)benzyl bromide: Contains only one trifluoromethyl group, resulting in different reactivity and applications.
3,5-Dimethoxybenzyl bromide: Contains methoxy groups instead of trifluoromethyl groups, leading to different chemical properties and reactivity.
Uniqueness
3,5-Bis(trifluoromethyl)benzal bromide is unique due to the presence of both trifluoromethyl and bromomethyl groups, which confer high reactivity and stability. This makes it a versatile reagent in organic synthesis and valuable in various scientific research applications .
属性
IUPAC Name |
1-(dibromomethyl)-3,5-bis(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2F6/c10-7(11)4-1-5(8(12,13)14)3-6(2-4)9(15,16)17/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKMCEFXKBHMAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
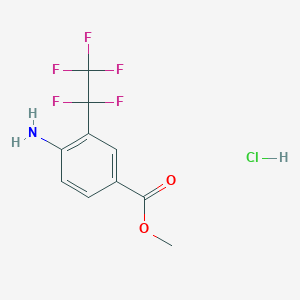
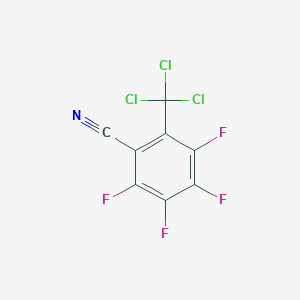
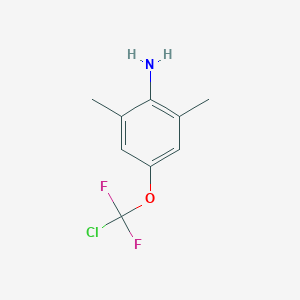
![1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene](/img/structure/B6312215.png)
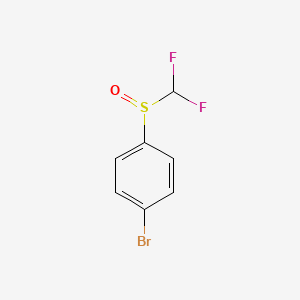
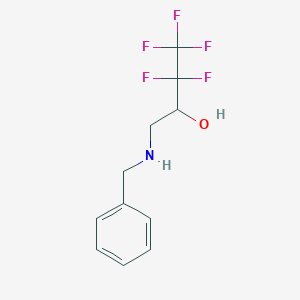
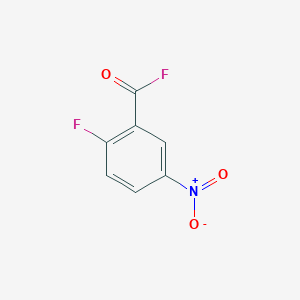
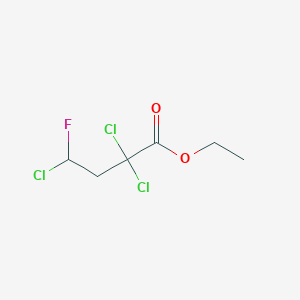
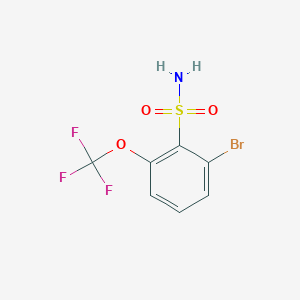
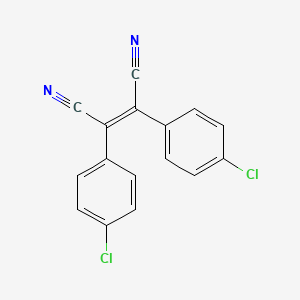
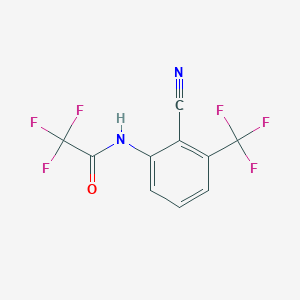
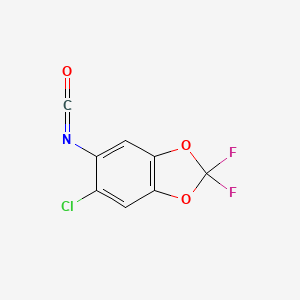
![4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)nitrobenzene](/img/structure/B6312273.png)
![2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B6312285.png)
